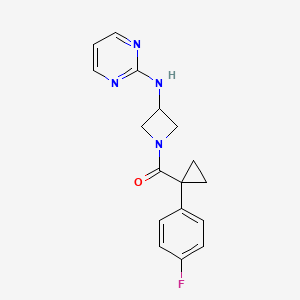

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-5991, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a highly potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and survival.

Wissenschaftliche Forschungsanwendungen

- Activation of cannabinoid receptors (CB1 and CB2) by 2-AG has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

- It was effective in both inflammatory (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic pain (chronic constriction injury–induced cold hypersensitivity) models .

- Although not directly studied for HIV-1, the structural similarity of JNJ-42226314 to indole compounds suggests potential antiviral activity .

Monoacylglycerol Lipase (MAGL) Inhibition

Antinociceptive Efficacy

Neurotransmitter Modulation

HIV-1 Inhibition (Analog)

Plant Hormone Analog

Neurotoxic Potential Investigation

Wirkmechanismus

Target of Action

The primary target of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of MAGL by (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone affects the endocannabinoid system by increasing the levels of 2-AG . This leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including mood regulation, appetite, pain sensation, and inflammation .

Pharmacokinetics

It has been observed that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . High doses of the compound can induce hippocampal synaptic depression and alter sleep onset .

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c18-13-4-2-12(3-5-13)17(6-7-17)15(23)22-10-14(11-22)21-16-19-8-1-9-20-16/h1-5,8-9,14H,6-7,10-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPOUBKDIBTUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)